molecular formula C11H13FN2O B1390937 (2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone CAS No. 1094290-32-0

(2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone

Cat. No. B1390937
M. Wt: 208.23 g/mol
InChI Key: DPZSRIWDKCCSLX-UHFFFAOYSA-N
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Description

2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone, commonly referred to as 2-A5FPM, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound with a wide range of potential uses, including synthesis, medicinal applications, and biochemical studies. In

Scientific Research Applications

1. Anticonvulsant Properties

A study by Malik & Khan (2014) revealed the anticonvulsant activities of novel compounds including derivatives of (2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone. These compounds were evaluated through the maximal electroshock (MES) test, showing significant potential in seizure control.

2. Role in Neuropharmacology

In 1999, Vacher et al. investigated compounds related to (2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone, focusing on their role as 5-HT1A receptor agonists. These compounds demonstrated significant activity in the central nervous system, suggesting therapeutic potential in neuropsychiatric disorders.

3. Chemical Synthesis and Analysis

Research by Huang et al. (2021) involved the synthesis and structural analysis of compounds including (2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone derivatives. This study highlighted the methods and structural intricacies in synthesizing such compounds.

4. Development of Pharmacological Agents

Burton et al. (2012) conducted research on a compound structurally related to (2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone, focusing on its pharmacological development for the treatment of arrhythmia. The study emphasized the formulation development for early toxicology and clinical studies.

5. Spectroscopic and Theoretical Studies

The work of Al-Ansari (2016) and Shahana & Yardily (2020) involved detailed spectroscopic and theoretical studies of compounds similar to (2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone. These studies provide insights into the electronic and structural properties of such compounds, which are crucial in understanding their pharmacological potential.

properties

IUPAC Name

(2-amino-5-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZSRIWDKCCSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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